1-(1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone
Description
This compound features a 2,5-dimethylpyrrole core substituted at the 3-position with a 3-fluorophenyl group and a 2-morpholinoethanone side chain. Fluorine substitution at the phenyl ring’s meta-position may influence electronic and steric interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-13-10-17(18(22)12-20-6-8-23-9-7-20)14(2)21(13)16-5-3-4-15(19)11-16/h3-5,10-11H,6-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXCIXFXLUICSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone, often referred to as IU1, is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
- Molecular Formula : C18H21FN2O
- Molecular Weight : 300.4 g/mol
- IUPAC Name : 1-[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-morpholinoethanone
IU1 acts primarily as an inhibitor of the deubiquitinating enzyme USP14. By inhibiting USP14, IU1 alters protein degradation pathways, affecting various cellular processes such as cell growth and apoptosis. This mechanism is crucial in cancer research, as it can lead to the stabilization of proteins that promote cell survival.
1. Inhibition of USP14
Research indicates that IU1 effectively inhibits USP14, leading to increased levels of ubiquitinated proteins. This inhibition has been linked to:
- Enhanced apoptosis in cancer cells.
- Altered cell cycle progression , particularly in tumor cells.
2. Effects on Cell Growth and Metabolism
Studies have shown that IU1 suppresses cell proliferation while enhancing metabolic activity:
- Cell Viability : IU1 treatment resulted in a dose-dependent decrease in cell viability across various cancer cell lines.
- Metabolic Activity : Increased glucose uptake and ATP production were observed in treated cells, suggesting enhanced metabolic activity despite reduced growth rates .
Case Studies
Several studies have explored the effects of IU1 on different cancer types:
Structure-Activity Relationship (SAR)
The structure of IU1 plays a critical role in its biological activity:
- Pyrrole Ring : The 2,5-dimethylpyrrole structure is essential for binding to USP14.
- Fluorophenyl Group : The presence of the 3-fluorophenyl moiety enhances lipophilicity and cellular uptake.
Toxicity and Safety Profile
While IU1 shows promising biological activity, its safety profile is crucial for therapeutic applications:
- Preliminary toxicity studies indicate that IU1 has a manageable safety profile with no significant adverse effects observed at therapeutic concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a) 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)-ethanone (IU1)
- Structural Differences: The 4-fluorophenyl substitution (vs. 3-fluorophenyl) and pyrrolidinyl group (vs. morpholino) .
- Biological Activity: IU1 is a known inhibitor of USP14, a deubiquitinating enzyme. The morpholino analog’s oxygen atom may alter binding affinity or selectivity compared to pyrrolidinyl’s amine .
- Synthesis : Similar methods involve coupling halogenated intermediates with heterocyclic amines (e.g., DMF, triethylamine, and heating) .
b) 3-(4-Fluorobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione (CAS 441739-31-7)
- Structural Differences: Incorporates a thiazolidine-2,4-dione moiety, a PPARγ agonist scaffold, instead of morpholinoethanone .
- Implications : The thiazolidinedione group confers distinct pharmacological activity, likely targeting metabolic pathways rather than proteasomal enzymes .
c) 1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone
- Structural Differences : 2-Fluorophenyl substitution and 4-methylpiperidinyl group.
- Physicochemical Properties : The ortho-fluorine may reduce steric hindrance compared to meta-substitution, while the piperidinyl group increases lipophilicity .
Physicochemical and Pharmacological Properties
| Compound | Fluorophenyl Position | Ethanone Substituent | Key Properties/Activities |
|---|---|---|---|
| Target Compound | 3- | Morpholino | Enhanced solubility, potential enzyme inhibition |
| IU1 | 4- | Pyrrolidinyl | USP14 inhibition, moderate lipophilicity |
| CAS 441739-31-7 | 4- (benzyl) | Thiazolidine-2,4-dione | PPARγ modulation, metabolic activity |
| 2-Fluorophenyl analog | 2- | 4-Methylpiperidinyl | Increased lipophilicity, possible CNS targeting |
- Solubility: Morpholino > pyrrolidinyl > piperidinyl due to oxygen’s polarity .
- Synthetic Routes: Common intermediates (e.g., 2-chloroethanone derivatives) are reacted with amines or heterocycles under heated, catalytic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
